molecular formula C20H22N2O2S B3197500 2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005991-70-7

2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B3197500
CAS No.: 1005991-70-7
M. Wt: 354.5 g/mol
InChI Key: SXOKPLLSNDRXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a benzothiazole-acetamide hybrid characterized by a 3,4-dimethylphenyl group at the acetamide moiety and a 6-ethoxy-3-methyl-substituted benzo[d]thiazole scaffold. Its structure combines a thiazole ring with an imine (ylidene) group, which is critical for interactions with biological targets.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-5-24-16-8-9-17-18(12-16)25-20(22(17)4)21-19(23)11-15-7-6-13(2)14(3)10-15/h6-10,12H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKPLLSNDRXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC(=C(C=C3)C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a novel derivative belonging to the class of thiazole and benzothiazole compounds. This article explores the biological activities associated with this compound, particularly its anticancer and antimicrobial properties, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C20H24N2O2SC_{20}H_{24}N_2O_2S, which indicates the presence of multiple functional groups that contribute to its biological activity. The structure includes a thiazole ring, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study evaluating similar thiazole-based compounds showed significant anticancer activity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The evaluation methods included:

  • MTT Assay : Used to assess cell viability.
  • DNA Synthesis Analysis : To determine the effect on cellular proliferation.
  • Caspase-3 Activation Assays : To evaluate apoptosis induction.

Case Study: Thiazole Derivatives

A specific study synthesized a series of thiazole derivatives and evaluated their anticancer effects. Compounds with specific substitutions showed enhanced activity, with some leading to apoptosis in tumor cells. The findings indicated that structural modifications significantly influence the anticancer efficacy of these compounds .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A related study focused on the synthesis of phthalimido-thiazoles, demonstrating potent leishmanicidal activity against Leishmania infantum. The compounds exhibited:

  • Cytotoxicity Evaluation : Against Vero cells and macrophages.
  • Nitric Oxide Production : Increased levels were observed in treated macrophages, indicating an immune response enhancement.

The results indicated that certain thiazole derivatives could effectively reduce parasite survival while maintaining low toxicity to mammalian cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the thiazole ring affect biological activity. Key observations include:

  • Electron-Withdrawing Groups : Enhance activity when positioned ortho to the phenyl ring.
  • Hydrophobic Interactions : Contribute significantly to binding affinity in target proteins.

These insights can guide future drug design efforts for developing more effective therapeutic agents based on this compound .

Data Summary

The following table summarizes key findings from various studies on related thiazole compounds:

Compound NameActivity TypeCell Line/OrganismMethod UsedKey Findings
Compound AAnticancerA549MTT AssayInduced apoptosis via caspase activation
Compound BAntimicrobialLeishmania infantumCytotoxicity AssayLow toxicity, increased NO production
Compound CAnticancerC6DNA SynthesisSignificant reduction in cell viability

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of Hsp90 (Heat Shock Protein 90), which is crucial for the stability and function of many oncoproteins. This property makes it a candidate for developing targeted cancer therapies.

Case Study:
A study demonstrated that derivatives of thiazole compounds showed significant cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Inhibitors of COX enzymes (Cyclooxygenases) are known to reduce inflammation and pain. It is hypothesized that this compound could act similarly, providing a pathway for further exploration in treating inflammatory diseases.

Research Findings:
In vitro studies have shown that thiazole derivatives can inhibit COX-2 activity, leading to reduced prostaglandin synthesis, which is pivotal in inflammation .

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties. The presence of the thiazole ring in the compound may enhance its ability to combat bacterial and fungal infections.

Evidence:
A comparative study found that thiazole-based compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Data Table

Property/Activity Description References
Anticancer ActivityInhibits Hsp90; induces apoptosis
Anti-inflammatory EffectsPotential COX-2 inhibitor
Antimicrobial ActivityEffective against various bacterial strains

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the benzothiazole and acetamide moieties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Key Findings
Target Compound : 2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide Benzo[d]thiazol-2(3H)-ylidene acetamide - 3,4-Dimethylphenyl (acetamide)
- 6-Ethoxy, 3-methyl (benzothiazole)
Not explicitly reported (inferred: MAO or kinase inhibition) Hypothesized to balance lipophilicity (ethoxy group) and steric bulk (methyl groups) for target binding .
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzothiazole-thiadiazole hybrid - Nitro group (benzothiazole)
- Phenylurea-thiadiazole (side chain)
VEGFR-2 inhibition (anticancer) IC₅₀ = 0.87 µM against VEGFR-2; superior to sorafenib in apoptosis induction .
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) Thiazol-2(3H)-ylidene acetamide - Phenyl, p-tolyl (thiazole)
- Cyclopentyl (backbone)
MAO-A/MAO-B inhibition MAO-B IC₅₀ = 0.12 µM; high selectivity due to p-tolyl group .
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.10) Triazinoquinazoline-thiadiazole hybrid - Isobutyl (thiadiazole)
- Methyl-triazinoquinazoline (side chain)
Anticancer (unspecified target) Melting point: 262–264°C; synthesized via Cu-catalyzed cycloaddition .
Table 2: Physicochemical Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Spectral Data
Target Compound Not reported Expected: ~1670 (C=O), ~1590 (C=N) Hypothesized similarity to 4a (δ 1.78 ppm for CH₃, δ 7.11–7.40 ppm for aromatic H) .
6d 266–270 1671 (C=O), 1303 (C–N) ¹H-NMR: δ 5.38 ppm (–NCH₂CO–), δ 8.36 ppm (triazole) .
4a 262–265 1690 (C=O), 1599 (C=C) ¹H-NMR: δ 1.78 ppm (CH₃), δ 7.11–7.40 ppm (Ar–H) .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CouplingEDC·HCl, triethylamine, DCM, 273 K, 3 h80–87
RecrystallizationMethanol:acetone (1:1)>95% purity

How can researchers rigorously characterize the molecular structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

Spectroscopy :

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethoxy CH₃ at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.9 ppm) and confirm carbonyl (C=O) at ~170 ppm .
  • IR : Validate amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

X-ray Crystallography : Resolve dihedral angles between substituents (e.g., 79.7° twist between thiazole and aryl rings) to confirm stereoelectronic effects .

Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₂O₂S: 393.16) .

What experimental designs are appropriate for evaluating its pharmacological activity?

Methodological Answer:

In Vitro Assays :

  • Antimicrobial : Follow CLSI guidelines using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Target Interaction Studies :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., DHFR, COX-2) and validate with SPR or ITC .
  • Enzyme Inhibition : Measure IC₅₀ against purified targets (e.g., β-lactamases) .

Q. Table 2: Example Pharmacological Data for Analogues

Activity TypeAssay ModelResult (IC₅₀/MIC)Reference
AntimicrobialS. aureus12.5 µg/mL
Anticancer (MCF-7)MTT assay8.7 µM

How should researchers assess environmental persistence and degradation pathways?

Methodological Answer:

Degradation Studies :

  • Hydrolytic Stability : Incubate in buffers (pH 4–9) at 298 K; monitor via HPLC for hydrolysis products (e.g., acetic acid derivatives) .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation using LC-MS .

Bioaccumulation Potential :

  • Calculate logP (e.g., ~3.2 via ACD/Labs) to predict lipid solubility .
  • Use OECD 305 guidelines for aquatic toxicity testing in Daphnia magna .

How can contradictory data in biological activity reports be systematically addressed?

Methodological Answer:

Source Analysis : Compare experimental variables:

  • Strain/cell line variability (e.g., ATCC vs. clinical isolates) .
  • Solvent effects (DMSO vs. aqueous buffers) on compound solubility .

Structural Analogues :

  • Test derivatives with modified substituents (e.g., ethoxy → methoxy) to isolate structure-activity relationships .

Statistical Validation :

  • Apply ANOVA to compare datasets; use p < 0.05 thresholds for significance .

Q. Key Considerations :

  • Reproduce studies under standardized conditions (e.g., CLSI guidelines).
  • Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.